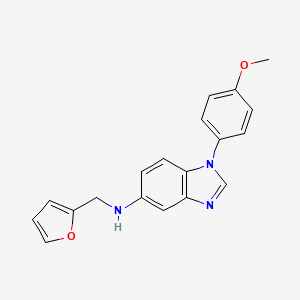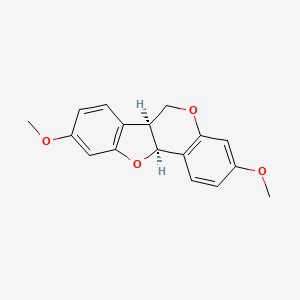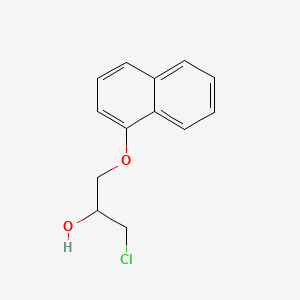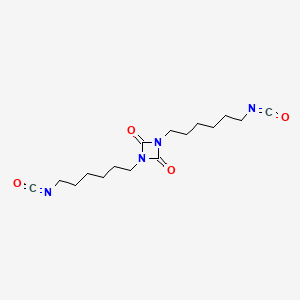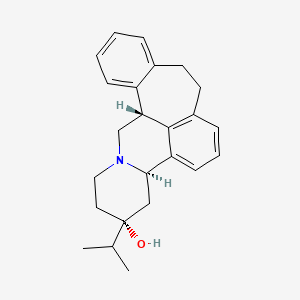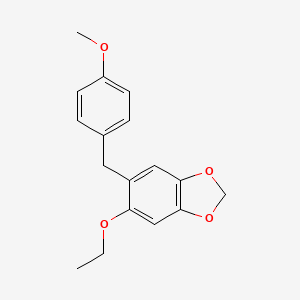
9,10-亚甲基十六酸
描述
9,10-Methylenehexadecanoic acid, also known as 17:0 cyclo acid, is a type of cyclopropane fatty acid . It is a decided structure with the molecular formula C17H32O2 .
Synthesis Analysis
The synthesis of 9,10-Methylenehexadecanoic acid involves a systematic approach that starts with Rh2(OAc)4-catalyzed cyclopropenation of 1-octyne and 1-decyne. This is followed by the preparative scale chromatographic resolution of racemic 2-alkylcycloprop-2-ene-1-carboxylic acids using a homochiral Evan’s auxiliary . The individual diastereomeric N-cycloprop-2-ene-1-carbonylacyloxazolidines are then saturated, followed by elaboration to alkylcyclopropylmethylsulfones. This allows for Julia–Kocienski olefination with various ω-aldehyde-esters. Finally, saponification and diimide reduction afford the individual cis-CFA enantiomers .Molecular Structure Analysis
The molecular structure of 9,10-Methylenehexadecanoic acid is represented by the formula C17H32O2 . The exact mass is 268.24023 .Physical And Chemical Properties Analysis
The physical and chemical properties of 9,10-Methylenehexadecanoic acid include a molecular weight of 268.43 . It is a liquid at room temperature .科学研究应用
抑制心肌收缩力
研究表明,顺式-9,10-亚甲基十六酸能显著降低离体豚鼠乳头肌的收缩力。在 10-300 µM 的浓度下,它表现出剂量依赖性的收缩力降低。此外,它以约 40% 的比例抑制心肌的 Mg(2+)-ATPase 活性,表明与肌球蛋白分子的催化中心相互作用 (Sakurada 等人,2000 年).
工业合成
已使用重组大肠杆菌在体外合成了 9,10-亚甲基十六酸。这涉及脂肪酸羟化酶的异源表达,以及使用全细胞裂解物来生产这种化合物。该研究代表了使用重组大肠杆菌的诱导细胞裂解物组合生产 9,10-二羟基十六酸的第一个原理证明 (Kaprakkaden 等人,2017 年).
微生物代谢物与人受体的相互作用
9,10-亚甲基十六酸已被识别为与人 G 蛋白偶联受体 (GPCR) 相互作用的微生物代谢物。这表明它可能调节人类健康的各个方面,可能影响神经和免疫系统 (Colosimo 等人,2019 年).
衍生物的合成
已经研究了将油酸甲酯转化为支链羟基脂肪酸衍生物,其中包括 9,10-亚甲基十六酸的衍生物。这些合成转化在开发油籽产品和副产品的用途(如生物柴油、燃料添加剂和润滑剂)中具有应用 (Dailey 等人,2009 年).
用于光机械应用的光物理性质
已经对 9,10-亚甲基十六酸的衍生物(如 9-蒽羧酸)进行了研究,以探索它们的结构、光物理和光机械响应。这些研究旨在寻找具有改进的光机械性能的材料,用于有机光伏器件和场效应晶体管等领域 (Zhu 等人,2011 年).
作用机制
安全和危害
属性
IUPAC Name |
8-(2-hexylcyclopropyl)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-8-11-15-14-16(15)12-9-6-5-7-10-13-17(18)19/h15-16H,2-14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZYOAHCGSIXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC1CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971561 | |
| Record name | 8-(2-Hexylcyclopropyl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Methylenehexadecanoic acid | |
CAS RN |
5618-00-8 | |
| Record name | 9,10-Methylenehexadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005618008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(2-Hexylcyclopropyl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 9,10-methylenehexadecanoic acid and where is it found?
A1: 9,10-Methylenehexadecanoic acid, also known as cis-9,10-methylenehexadecanoic acid, is a cyclopropane fatty acid (cis-CFA). It is found as a constituent of seed oils from various subtropical plants [, ]. It’s also a membrane component of certain bacteria and protozoa, and has been found in the fats and phospholipids of animals []. Notably, lychee seed oil (Litchi sinensis) contains a remarkably high concentration (8%) of this fatty acid [].
Q2: How does 9,10-methylenehexadecanoic acid affect living organisms?
A2: Studies have shown that 9,10-methylenehexadecanoic acid can inhibit the contractility of heart muscle cells in guinea pigs []. This effect is dose-dependent and occurs due to the fatty acid’s interaction with the catalytic center of the myosin molecule, ultimately inhibiting its ATPase activity [].
Q3: Can 9,10-methylenehexadecanoic acid replace other fatty acids in biological systems?
A3: Yes, research indicates that 9,10-methylenehexadecanoic acid can substitute for the octadecenoic acid growth requirement in the bacterium Acholeplasma laidlawii A []. Interestingly, once incorporated into the membrane lipids, this fatty acid can be further elongated to cis-11,12-methyleneoctadecanoic acid by the microorganism [].
Q4: What is the role of 9,10-methylenehexadecanoic acid in bacterial membranes?
A4: In the bacterium Escherichia coli K-12, 9,10-methylenehexadecanoic acid formation is linked to changes in growth temperature []. Specifically, it accumulates in phosphatidylethanolamine, a major membrane phospholipid, when the temperature increases from 17°C to 42°C, suggesting a role in maintaining membrane fluidity and integrity at higher temperatures [].
Q5: How is 9,10-methylenehexadecanoic acid synthesized?
A5: The total synthesis of 9,10-methylenehexadecanoic acid and other cis-CFAs can be achieved through a multi-step process involving cyclopropenation, chromatographic resolution, olefination, and reduction []. This approach allows for the production of both enantiomeric pairs of the fatty acid [].
Q6: Can 9,10-methylenehexadecanoic acid be used as a biomarker?
A6: Yes, 9,10-methylenehexadecanoic acid can serve as a specific marker for the identification of the herb Cimicifuga racemosa []. It is a key component of its methanolic extract and is detectable through GC-MS analysis [].
Q7: How does 9,10-methylenehexadecanoic acid contribute to protein stability?
A7: Studies using recombinant tear lipocalin have demonstrated that 9,10-methylenehexadecanoic acid, along with other fatty acids, can bind to the protein and enhance its stability against denaturation caused by urea or heat []. This suggests a potential role for this fatty acid in maintaining the structural integrity of certain proteins [].
Q8: How is 9,10-methylenehexadecanoic acid utilized in bioremediation?
A8: Deuterium-labeled styrene ([2H8]styrene) studies in biofilters have shown that 9,10-methylenehexadecanoic acid, along with palmitic acid and vaccenic acid, can be used as a lipid marker to identify styrene-degrading bacteria, particularly those with a Pseudomonas-like fatty acid profile []. This highlights its potential application in monitoring and characterizing microbial communities involved in bioremediation processes [].
Q9: What is the significance of 9,10-methylenehexadecanoic acid in psychrotrophic bacteria?
A9: In the psychrotrophic bacterium Pseudomonas fluorescens BM07, 9,10-methylenehexadecanoic acid is produced by the conversion of palmitoleic acid, a membrane unsaturated fatty acid, in response to growth at lower temperatures []. This conversion is suggested to play a role in the adaptation of the bacterium to cold environments [].
Q10: Is 9,10-methylenehexadecanoic acid found in all bacteria?
A10: No, the presence and abundance of 9,10-methylenehexadecanoic acid can vary significantly among different bacterial species. For example, it is a characteristic component of the cellular envelope phospholipids in Legionella lytica but is absent in Legionella pneumophila []. This difference highlights the diversity of lipid composition among bacteria and its potential use in taxonomic classification [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one](/img/structure/B1208255.png)
![2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1208256.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aS,8aR)-3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B1208257.png)
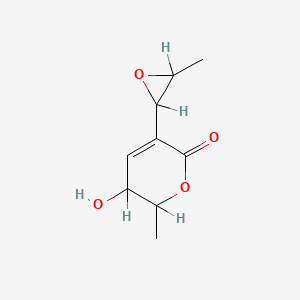
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B1208260.png)
